molecular formula C19H23N5O2S B11024454 2-[acetyl(3-methylbutyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(3-methylbutyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11024454
M. Wt: 385.5 g/mol
InChI Key: CFGBGSGAJAQOAG-UHFFFAOYSA-N
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Description

2-[acetyl(3-methylbutyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a benzimidazole core, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(3-methylbutyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Thiazole Ring Construction: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Coupling Reactions: The benzimidazole and thiazole moieties are then coupled using appropriate linkers and reagents, such as carbodiimides for amide bond formation.

    Functional Group Modifications: Introduction of the acetyl and methylbutyl groups is typically done through acylation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiazole rings, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted thiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Medically, this compound shows potential as a therapeutic agent. Its structural features suggest it could be developed into drugs targeting specific enzymes or receptors involved in diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[acetyl(3-methylbutyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound stands out due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

2-[acetyl(3-methylbutyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H23N5O2S/c1-11(2)9-10-24(13(4)25)19-20-12(3)16(27-19)17(26)23-18-21-14-7-5-6-8-15(14)22-18/h5-8,11H,9-10H2,1-4H3,(H2,21,22,23,26)

InChI Key

CFGBGSGAJAQOAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CCC(C)C)C(=O)C)C(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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